N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a naphthalene-2-yloxy group linked to an acetamide backbone and a 1-cyclopentylpiperidin-4-ylmethyl substituent.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-23(17-27-22-10-9-19-5-1-2-6-20(19)15-22)24-16-18-11-13-25(14-12-18)21-7-3-4-8-21/h1-2,5-6,9-10,15,18,21H,3-4,7-8,11-14,16-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKGTADWJHQWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentyl-4-piperidone using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas.
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Alkylation Reaction: : The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the nitrogen atom.
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Formation of the Naphthalen-2-yloxy Acetamide: : Separately, 2-naphthol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(naphthalen-2-yloxy)acetic acid.
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Coupling Reaction: : Finally, the alkylated piperidine intermediate is coupled with 2-(naphthalen-2-yloxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The exact mechanism of action for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring could mimic natural ligands, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Impact on Bioactivity: The morpholinoethyl group in ’s compound confers significant cytotoxicity, likely due to improved solubility and cellular uptake compared to bulkier groups like cyclopentylpiperidine .
- Triazole vs.
- Electron-Withdrawing Groups : Nitro substituents (e.g., 7c, 7d) reduce solubility but enhance binding to nitroreductase enzymes, a feature absent in the target compound .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Data for Selected Compounds
Key Findings:
- Cytotoxicity: The morpholinoethyl analog () outperforms cisplatin in molar efficiency, suggesting the naphthalene-acetamide scaffold’s versatility in oncology .
- Enzyme Modulation : Sulfonyl-containing analogs like I178 () show promise in targeting intracellular signaling pathways (e.g., EPAC1), whereas the target compound’s piperidine group may favor GPCR interactions .
- Data Gaps : Structural analogs with triazole or nitro groups () lack explicit pharmacological data, limiting direct comparisons .
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